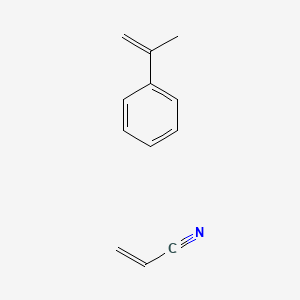

2-Propenenitrile, polymer with (1-methylethenyl)benzene

Overview

Description

2-Propenenitrile, polymer with (1-methylethenyl)benzene is a copolymer formed from the monomers acrylonitrile and alpha-methylstyrene. This compound is known for its excellent heat resistance, mechanical properties, and dimensional stability. It is widely used in various industrial applications, particularly in the production of high-performance plastics and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene copolymers are typically synthesized through radical emulsion polymerization. The monomers are metered into a reaction mixture containing a radical initiator and an emulsifier in an aqueous phase. The polymerization is carried out at temperatures ranging from 40°C to 80°C .

Industrial Production Methods: In industrial settings, the production of acrylonitrile alpha-methylstyrene copolymers involves the emulsion polymerization of 65-75% alpha-methylstyrene and 25-35% acrylonitrile. The monomer mixture is added gradually to control the heat of polymerization, ensuring efficient heat removal and high-quality copolymer production .

Chemical Reactions Analysis

Types of Reactions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the chemical structure of the copolymer.

Substitution: Substitution reactions, particularly involving the nitrile group, can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the copolymer, and various substituted compounds .

Scientific Research Applications

2-Propenenitrile, polymer with (1-methylethenyl)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which acrylonitrile alpha-methylstyrene exerts its effects involves the interaction of its molecular structure with various targets. The nitrile group in acrylonitrile can participate in hydrogen bonding and dipole-dipole interactions, while the alpha-methylstyrene component provides rigidity and stability to the copolymer. These interactions contribute to the compound’s overall properties, such as heat resistance and mechanical strength .

Comparison with Similar Compounds

Styrene Acrylonitrile (SAN): Similar to acrylonitrile alpha-methylstyrene but lacks the alpha-methyl group, resulting in different thermal and mechanical properties.

Acrylonitrile Butadiene Styrene (ABS): Contains butadiene, which provides additional toughness and impact resistance compared to acrylonitrile alpha-methylstyrene.

Polyvinyl Chloride (PVC): Often blended with acrylonitrile alpha-methylstyrene to enhance heat resistance and dimensional stability.

Uniqueness: 2-Propenenitrile, polymer with (1-methylethenyl)benzene stands out due to its unique combination of heat resistance, mechanical strength, and dimensional stability. The presence of the alpha-methyl group in the styrene component enhances these properties, making it a valuable material for high-performance applications .

Properties

CAS No. |

215369-94-1 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

prop-2-enenitrile;prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H10.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-3-4/h3-7H,1H2,2H3;2H,1H2 |

InChI Key |

VNNBZUFJRRODHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1.C=CC#N |

Related CAS |

25747-74-4 |

Origin of Product |

United States |

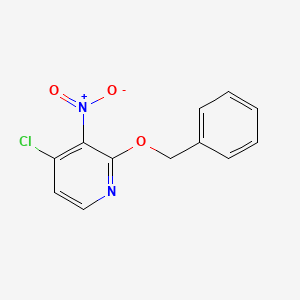

Synthesis routes and methods I

Procedure details

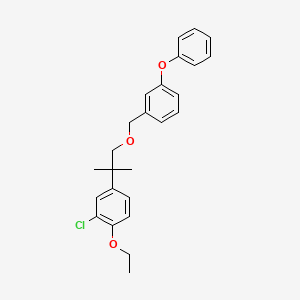

Synthesis routes and methods II

Procedure details

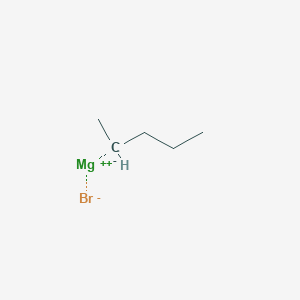

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-](/img/structure/B8719602.png)